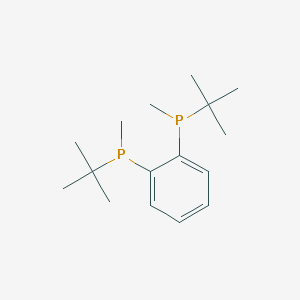

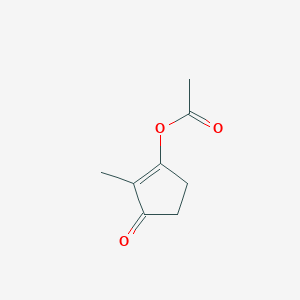

![molecular formula C7H8O B1601391 ビシクロ[3.2.0]ヘプト-3-エン-6-オン CAS No. 54074-60-1](/img/structure/B1601391.png)

ビシクロ[3.2.0]ヘプト-3-エン-6-オン

概要

説明

“Bicyclo[3.2.0]hept-3-en-6-one” is a chemical compound that has been utilized in the synthesis of various important molecules . It has been used in the synthesis of grandisol, a monoterpene used in protecting cotton crops from pests . It is also used in the synthesis of chalcone derivatives .

Synthesis Analysis

The synthesis of “Bicyclo[3.2.0]hept-3-en-6-one” has been a subject of research for its potential applications. One approach involves the use of 2,5-dimethylbicyclo[3.2.0]heptan-endo-2-ol, available from intermolecular photocyclization and methylation . Another approach involves the use of 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one as a pivotal intermediate .Molecular Structure Analysis

The molecular formula of “Bicyclo[3.2.0]hept-3-en-6-one” is C7H8O . The compound has a complex structure with a carbonyl group and a carbon-carbon double bond attached to the same bridge-head carbon atom .Chemical Reactions Analysis

“Bicyclo[3.2.0]hept-3-en-6-one” exhibits peculiar reactivity due to the presence of the carbonyl group and the carbon-carbon double bond on the same bridge-head carbon atom . This reactivity has been demonstrated by the high chemio-, regio-, and stereoselectivity of the NBS-induced lactonization .Physical And Chemical Properties Analysis

“Bicyclo[3.2.0]hept-3-en-6-one” has a molecular weight of 108.14 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 142 .科学的研究の応用

エナンチオ選択的バイエル・ビリガー酸化

“ビシクロ[3.2.0]ヘプト-3-エン-6-オン”は、(±)-シス-ビシクロ(3.2.0)ヘプト-2-エン-6-オンのエナンチオ選択的バイエル・ビリガー酸化を研究するために広く利用されています . このプロセスは、ケトンからエステル、環状ケトンからラクトンを生成するのに役立つため、有機化学の分野において重要です .

カルコン誘導体の合成

この化合物は、アリールアルデヒドと反応させることで、一連のカルコン誘導体の合成に使用されます . カルコンは、様々な重要な生物学的化合物の中心核を形成する芳香族ケトンです。 カルコンは、抗酸化、抗癌、抗炎症、抗ウイルスなどの様々な薬理活性を示します .

極限環境微生物酵素の解析

“ビシクロ[3.2.0]ヘプト-3-エン-6-オン”は、深層水石油貯留層や高温から分離された微生物中の極限環境微生物酵素(モノオキシゲナーゼと加水分解酵素)を、蛍光アッセイとマルチバイオリアクションを用いて解析するためにも使用されます . この研究は、これらの酵素が極端な条件下でどのように機能するかを理解する上で重要であり、バイオテクノロジーや工業プロセスに適用することができます .

ホモキラル化合物の大量調製

化学酵素法では、 “ビシクロ[3.2.0]ヘプト-3-エン-6-オン”の両エナンチオマーは、>98% eeで得られました。 これは、Pseudomonas fluorescensリパーゼを用いた(±)-エンド-ビシクロ[3.2.0]ヘプト-2-エン-6-イルアセテートの酵素的分割によるものです . このプロセスは、製薬業界において重要なホモキラル化合物の大量調製において重要です .

Corey’sラクトンの前駆体

“ビシクロ[3.2.0]ヘプト-3-エン-6-オン”は、Corey’sラクトンの前駆体として役立ちます . Corey’sラクトンは、平滑筋組織の収縮と弛緩の調節など、様々なホルモン様効果を持つ脂質化合物であるプロスタグランジンの合成における重要な中間体です .

研究用のみ (RUO)

この化合物は、しばしば“研究用のみ” (RUO)と表示され、科学研究における主要な用途を示しています . この指定は、診断手順で使用するためのものではないことを意味し、その使用は実験室の安全に関するガイドラインに従わなければなりません .

作用機序

Target of Action

Bicyclo[3.2.0]hept-3-en-6-one is a chemical compound that primarily targets enzymes such as monooxygenases and hydrolases . These enzymes play a crucial role in various biochemical reactions, including the oxidation and hydrolysis of substrates.

Mode of Action

The compound interacts with its targets through a process known as enantioselective Baeyer-Villiger oxidation . This reaction involves the oxidation of the compound, resulting in the formation of a new compound with a different configuration. The process is enantioselective, meaning it favors the formation of one enantiomer over the other.

Biochemical Pathways

The primary biochemical pathway affected by Bicyclo[3.2.0]hept-3-en-6-one is the Baeyer-Villiger oxidation pathway . This pathway involves the oxidation of ketones to esters or lactones. The compound is also used in the synthesis of a series of chalcone derivatives by reacting with arylaldehydes .

Result of Action

The molecular and cellular effects of Bicyclo[3.2.0]hept-3-en-6-one’s action primarily involve changes in the configuration of molecules through oxidation reactions . These changes can lead to the formation of new compounds, such as chalcone derivatives, which have various applications in chemical and pharmaceutical industries .

Action Environment

The action, efficacy, and stability of Bicyclo[3.2.0]hept-3-en-6-one can be influenced by various environmental factors. For instance, the compound is known to be air sensitive , which means its reactivity and stability can be affected by exposure to air. Additionally, the compound’s action can be influenced by the presence of certain microorganisms, as it is used to analyze the extremophile enzymes in microorganisms isolated from a deep-water petroleum reservoir and at high temperatures .

Safety and Hazards

将来の方向性

The future directions of “Bicyclo[3.2.0]hept-3-en-6-one” research are likely to focus on improving the practicality, versatility, and efficiency of its synthesis. This includes the development of a practical and efficient preparation of “Bicyclo[3.2.0]hept-2-en-6-ones” without photochemical steps . The potential utility of “Bicyclo[3.2.0]hept-2-en-6-ones” could be amplified by further reactions, such as the bismethylation of the carbon atom adjacent to the carbonyl group and the conversion into the corresponding unsaturated bicyclic lactones .

特性

IUPAC Name |

bicyclo[3.2.0]hept-3-en-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-7-4-5-2-1-3-6(5)7/h1,3,5-6H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOYRBXLERDCAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513339 | |

| Record name | Bicyclo[3.2.0]hept-3-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54074-60-1 | |

| Record name | Bicyclo[3.2.0]hept-3-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bicyclo[3.2.0]hept-3-en-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic routes to bicyclo[3.2.0]hept-3-en-6-ones?

A1: A widely used approach involves the conversion of 3-hydroxy-6-heptenoic acids to bicyclo[3.2.0]hept-3-en-6-ones using acetic anhydride and potassium acetate. [, , , ] This method allows for the introduction of methyl substituents at various positions on the ring system. Another method utilizes a [2+2]-cycloaddition of an enantiopure amide, derived from an acid and a chiral oxazolidinone auxiliary, with in situ-generated keteniminium salts. []

Q2: Why is the stereochemistry of bicyclo[3.2.0]hept-3-en-6-ones significant?

A2: These compounds possess a chiral center at the bridgehead carbon (C6). The stereochemistry at this position significantly influences their reactivity and applications, particularly in asymmetric synthesis where they serve as valuable chiral building blocks for complex molecules like prostaglandins and natural products. [, , ]

Q3: Can you elaborate on the use of bicyclo[3.2.0]hept-3-en-6-ones in the synthesis of grandisol?

A3: Researchers have explored both enantiospecific and racemic approaches to grandisol utilizing bicyclo[3.2.0]heptan-endo-2-ol, a key intermediate derived from bicyclo[3.2.0]hept-3-en-6-one. [, ] While these methods provided valuable insights, limitations in scalability and practicality spurred the development of alternative strategies.

Q4: How do microorganisms contribute to the synthesis of enantiomerically pure bicyclo[3.2.0]hept-3-en-6-ols?

A4: Baker's yeast has been employed to reduce bicyclo[3.2.0]hept-3-en-6-ones, yielding a mixture of enantiomerically pure (6S)-endo- and (6S)-exo-alcohols. [] Additionally, Bacillus stearothermophilus can selectively oxidize racemic endo-alcohols, enabling the resolution of endo-enantiomers with high enantiomeric excesses. []

Q5: How can N-bromosuccinimide (NBS) be utilized in reactions involving bicyclo[3.2.0]hept-3-en-6-ones?

A5: NBS induces lactonization of bicyclo[3.2.0]hept-3-en-6-ones, leading to the formation of lactone derivatives. [, ] This reaction expands the synthetic utility of these compounds by providing access to a new class of bicyclic structures with potential biological activity.

Q6: What are the potential applications of bicyclo[3.2.0]heptane-2-endo,7-endo-diols derived from bicyclo[3.2.0]hept-3-en-6-ones?

A6: Bicyclo[3.2.0]hept-3-en-6-ones can be stereoselectively converted into their corresponding bicyclo[3.2.0]heptane-2-endo,7-endo-diols. [] These diols, with their chiral rigid backbone, hold promise as precursors for synthesizing chiral bidentate ligands, valuable tools in asymmetric catalysis. [, ]

Q7: What photochemical reactions have been investigated with bicyclo[3.2.0]hept-3-en-6-one derivatives?

A7: Studies have examined the photolysis of azoalkanes derived from bicyclo[3.2.0]hept-3-en-6-one. [] These reactions provided insights into the mechanisms of denitrogenation and rearrangement processes, highlighting the influence of spin states and electronic configurations on product formation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

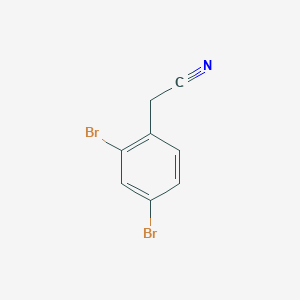

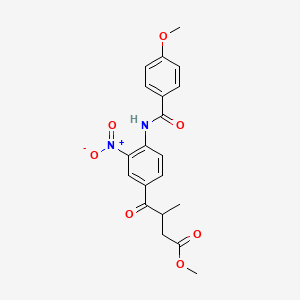

![(S)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1601323.png)

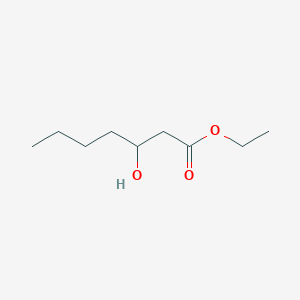

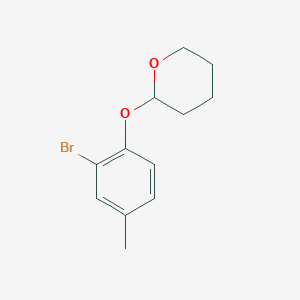

![8-Bromo-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-B:2',3'-E][1,4]diazepin-6-one](/img/structure/B1601324.png)

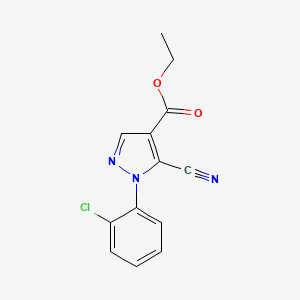

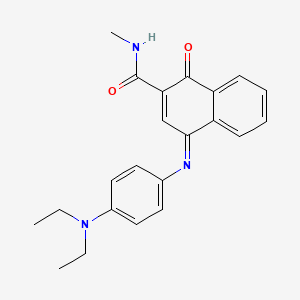

![8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1601325.png)

![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine](/img/structure/B1601329.png)